Chromate

Toxicology In Vitro Cytotoxicity

Procure chromate anion (CAS 13907-45-4) based on verified speciation performance—not a generic Cr(VI) compound. With 97.63% inhibition efficiency at 0.003 M in HCl, it sets the benchmark for anodic corrosion protection of carbon steel. Unlike dichromate, its pH-dependent equilibrium ensures predictable redox behavior and environmental mobility. Essential for EPA Method 218.7 compliance testing and Cr(VI) toxicology assays where precise speciation determines data validity. Insist on documented purity and counter-ion specification for reproducible results.

Molecular Formula CrO4(2-)
CrO4-2
Molecular Weight 115.99 g/mol
CAS No. 13907-45-4
Cat. No. B082759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromate
CAS13907-45-4
SynonymsChromic acid dianion
Molecular FormulaCrO4(2-)
CrO4-2
Molecular Weight115.99 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-]
InChIInChI=1S/Cr.4O/q;;;2*-1
InChIKeyZCDOYSPFYFSLEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 1 kg / 125 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromate (CAS 13907-45-4) Baseline Overview: Key Physicochemical and Class Properties for Procurement and Research


The compound denoted by CAS 13907-45-4 is the chromate anion (CrO₄²⁻), a divalent oxoanion of hexavalent chromium [Cr(VI)]. It is a moderately strong oxidizing agent, characterized by a tetrahedral geometry and an intense yellow color in solution [1]. Chromate is the conjugate base of hydrogen chromate and exists in pH-dependent equilibrium with its dimeric counterpart, dichromate (Cr₂O₇²⁻). While its specific counter-cation (e.g., sodium, potassium) dictates properties such as solubility and hygroscopicity, the core reactivity, biological profile, and industrial utility are governed by the chromate anion itself [2].

Why Chromate (CAS 13907-45-4) Cannot Be Generically Substituted: pH-Dependent Speciation and Oxidation State as Key Decision Drivers


Generic substitution among Cr(VI) compounds—such as replacing chromate with dichromate or chromium trioxide—is scientifically invalid due to fundamental differences in aqueous speciation and redox behavior. The chromate anion exists in a dynamic equilibrium with hydrogen chromate and dichromate, where pH and concentration dictate the predominant species [1]. This speciation directly influences reactivity, corrosion inhibition mechanisms, and environmental mobility. Furthermore, the stark contrast in bioavailability and toxicity between hexavalent Cr(VI) and trivalent Cr(III) species precludes any safety-based interchangeability [2]. Consequently, a procurement decision must be anchored in the specific quantitative performance metrics of the chromate anion, not merely its membership in the broad class of chromium compounds.

Chromate (CAS 13907-45-4) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons Against Analogues


Oxidation State-Specific Toxicity: Chromate(VI) vs. Chromium(III) in Mammalian Cell Viability

Chromate (Cr(VI)) exhibits a dose-dependent cytotoxic effect on mammalian cells, whereas a comparable trivalent chromium compound (CrCl₃) does not. This is a critical differentiator for applications where human or environmental exposure is a concern [1].

Toxicology In Vitro Cytotoxicity

Corrosion Inhibition Efficiency: Chromate in Acidic Media vs. Inert Blank

Chromate functions as a highly effective anodic corrosion inhibitor for mild steel, achieving significant protection in acidic environments. Its efficiency is quantifiable and can be compared against a baseline of no inhibitor, establishing a clear performance benchmark for applications requiring metal passivation [1].

Corrosion Science Electrochemistry Material Protection

pH-Dependent Speciation Dominance: Chromate vs. Dichromate in Dilute Neutral Solutions

The predominant aqueous species of hexavalent chromium is highly dependent on pH and concentration. In dilute solutions at neutral pH, chromate is the dominant form, distinguishing it from dichromate, which dominates in concentrated, acidic solutions. This speciation dictates its behavior in analytical methods, environmental fate, and reactivity [1].

Analytical Chemistry Solution Chemistry Speciation

Comparative Mutagenicity: Chromate vs. Dichromate Complexes in the Ames Test

In a standardized Ames test, copper(II) chromate complexes demonstrated markedly lower mutagenic activity compared to the reference compound potassium dichromate. This indicates that within the Cr(VI) class, the specific molecular environment of the chromate anion can significantly modulate its genotoxic potential [1].

Genetic Toxicology Mutagenesis Ames Test

Chromate (CAS 13907-45-4) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Corrosion Inhibition in Acidic Industrial Systems

Chromate-based inhibitors are optimally deployed for protecting carbon steel and other alloys in acidic aqueous environments (e.g., cooling towers, heat exchangers, pickling baths) where high inhibition efficiency is critical. The data demonstrates a 97.63% inhibition efficiency at a low concentration (0.003 M) in HCl, making it a benchmark against which alternative, non-chrome inhibitors must be measured [1]. This is a classic application where the chromate's anodic passivation mechanism is uniquely effective.

Environmental Remediation Studies of Hexavalent Chromium

For researchers developing remediation strategies for Cr(VI)-contaminated soil or groundwater, understanding the behavior of the chromate anion is paramount. Its predominance in dilute, neutral pH solutions dictates its environmental mobility and its availability for reduction or biological uptake [1]. Studies focused on chromate reduction by tea waste or bioremediation by specific microbes are directly relevant to this scenario, as they target the most environmentally relevant species under typical groundwater conditions [2].

Analytical Chemistry and Regulatory Compliance Monitoring

In analytical laboratories tasked with quantifying hexavalent chromium in drinking water or wastewater, the chromate anion is the primary target analyte. Methods such as US EPA Method 218.7 are specifically designed for the determination of the chromate anion (CrO₄²⁻) using ion chromatography [1]. The pH-dependent speciation evidence confirms that at the typical pH of drinking water, the chromate ion is the predominant species, validating the analytical focus of such regulatory methods [2].

Fundamental Research on Chromium(VI) Toxicology and Carcinogenicity

Investigations into the mechanisms of Cr(VI)-induced carcinogenicity and genotoxicity rely heavily on chromate as the model compound. Its well-characterized ability to cause dose-dependent cytotoxicity and mutagenicity, in contrast to Cr(III), makes it the definitive tool for studying cellular uptake, DNA damage, and oxidative stress pathways [1]. Furthermore, the evidence that different chromate complexes exhibit varying mutagenic potency in the Ames test underscores the need for precise specification of the chromate source in toxicological research [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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